

Synthesis and Purification of Afatinib Impurity 11: A Reference Standard

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Compound of Interest		
Compound Name:	Afatinib impurity 11	
Cat. No.:	B8117034	Get Quote

Abstract

This application note provides a detailed protocol for the synthesis and purification of **Afatinib impurity 11**, a critical reference standard for the quality control of the tyrosine kinase inhibitor, Afatinib. The synthesis is based on a plausible route derived from related impurities, and the purification leverages high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals involved in the manufacturing and analysis of Afatinib.

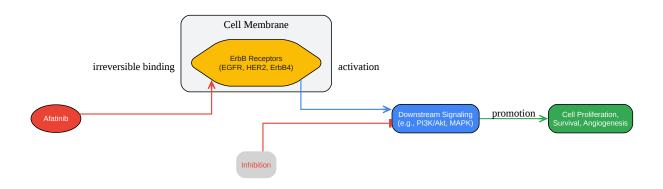
Introduction

Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, including EGFR, HER2, and ErbB4, used in the treatment of non-small cell lung cancer (NSCLC)[1]. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, the identification, synthesis, and quantification of these impurities are crucial for regulatory compliance and patient safety. **Afatinib impurity 11**, identified as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, is a potential process-related impurity or degradation product. This document outlines a comprehensive approach to synthesize and purify this impurity to serve as a reference standard.

Signaling Pathway of Afatinib



Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of the ErbB family of receptors. This action blocks downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis, thereby inhibiting tumor growth[1].



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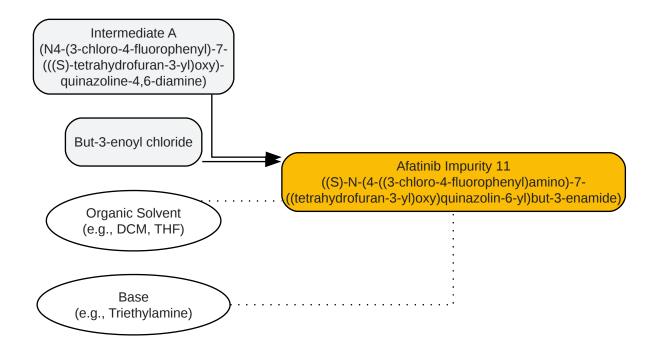
Caption: Afatinib's mechanism of action.

Synthesis of Afatinib Impurity 11

The proposed synthesis of **Afatinib impurity 11** involves the acylation of the 6-amino group of a key Afatinib intermediate with but-3-enoyl chloride.

Proposed Synthetic Scheme





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Caption: Proposed synthesis of Afatinib Impurity 11.

Experimental Protocol

Materials:

- N4-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)-quinazoline-4,6-diamine (Intermediate A)
- But-3-enoyl chloride
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA), anhydrous
- · Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography



- Hexane
- Ethyl acetate

Procedure:

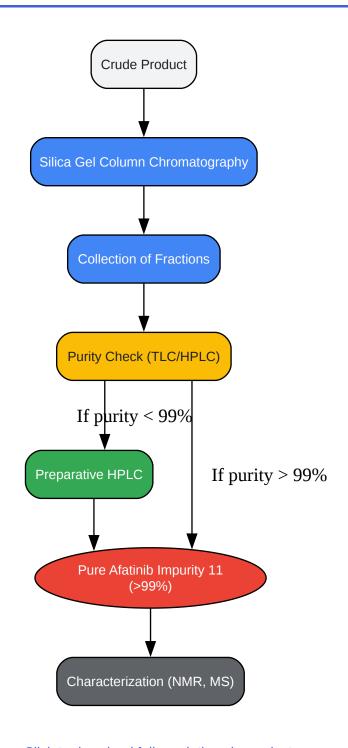
- Dissolve Intermediate A (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
- Slowly add a solution of but-3-enoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
- Upon completion, quench the reaction with saturated sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Afatinib Impurity 11

The crude product is purified by a combination of column chromatography and preparative HPLC to achieve the desired purity for a reference standard.

Purification Workflow





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Caption: Purification workflow for Afatinib Impurity 11.

Column Chromatography Protocol

• Stationary Phase: Silica gel (230-400 mesh)



- Mobile Phase: Gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to 50:50 Hexane:Ethyl Acetate)
- Procedure:
 - Prepare a silica gel slurry in hexane and pack the column.
 - Adsorb the crude product onto a small amount of silica gel and load it onto the column.
 - Elute the column with the gradient mobile phase.
 - Collect fractions and analyze by TLC to identify those containing the desired product.
 - Combine the pure fractions and evaporate the solvent.

Preparative HPLC Protocol

For final polishing to achieve >99% purity, preparative HPLC is recommended.

Parameter	Condition
Column	C18, 10 µm, 250 x 21.2 mm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	20-80% B over 30 minutes
Flow Rate	20 mL/min
Detection	254 nm
Injection Volume	500 μL (of a concentrated solution in DMSO)

Characterization and Data

The purified **Afatinib impurity 11** should be characterized to confirm its structure and purity.

Analytical Techniques



- High-Performance Liquid Chromatography (HPLC): To determine the final purity.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Expected Analytical Data

Test Test	Specification
Appearance	White to off-white solid
Purity (HPLC)	≥ 99.0%
Molecular Formula	C22H21ClFN5O3
Molecular Weight	457.89
¹H NMR	Conforms to structure
¹³ C NMR	Conforms to structure
Mass Spectrum (m/z)	[M+H] ⁺ = 458.13

Conclusion

This application note provides a robust methodology for the synthesis and purification of **Afatinib impurity 11**. The availability of a well-characterized reference standard is essential for the accurate quality control of Afatinib drug substance and product, ensuring its safety and efficacy for patients. The described protocols can be adapted and optimized based on specific laboratory conditions and available equipment.

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References





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